5-Bromo-2-fluorotoluene (CAS 51437-00-4) is a highly versatile, bifunctional halogenated building block widely procured for advanced pharmaceutical and materials synthesis. Presenting as a clear liquid with a density of 1.486 g/mL, it features a reactive benzylic methyl group, a selectively addressable C-Br bond, and an inert C-F bond . This specific 1,2,4-substitution pattern (1-methyl-2-fluoro-5-bromobenzene) provides a unique electronic and steric environment that is highly valued in scale-up manufacturing. It serves as a critical precursor for generating organolithium or Grignard reagents, undergoing palladium-catalyzed cross-couplings, and executing regioselective benzylic brominations without compromising the stability of the fluorinated ring [1].
Substituting 5-bromo-2-fluorotoluene with close analogs like 5-bromo-2-chlorotoluene or 4-bromo-2-fluorotoluene fundamentally compromises both chemoselectivity and final molecular geometry. In metallation or palladium-catalyzed cross-coupling workflows, replacing the fluorine atom with a chlorine atom (as in 5-bromo-2-chlorotoluene) introduces the risk of competitive C-Cl bond insertion, leading to mixed products and reduced yields [1]. Conversely, utilizing positional isomers such as 4-bromo-2-fluorotoluene alters the electronic activation of the ring; the loss of the para-relationship between the strongly electron-withdrawing fluorine and the reactive bromine diminishes the rate of oxidative addition in challenging cross-couplings [2]. For applications requiring the precise 4-fluoro-3-methylphenyl architecture, such as specific COX-2 inhibitors, substitution is structurally impossible.
When subjected to magnesium turnings in THF at 40-50 °C or n-butyllithium at -78 °C, 5-bromo-2-fluorotoluene exclusively forms the organometallic species at the C5 position while the C-F bond remains completely intact [1]. In contrast, attempting similar metallation with 5-bromo-2-chlorotoluene introduces a significant risk of competitive C-Cl bond insertion or benzyne formation under extended reaction times. This absolute chemoselectivity ensures high-purity precursor generation for downstream transmetalation (e.g., to zinc for Negishi couplings), preventing the loss of expensive starting materials to side reactions [2].
| Evidence Dimension | Chemoselectivity of halogen-metal exchange |
| Target Compound Data | >99% selective exchange at C-Br with an intact C-F bond |
| Comparator Or Baseline | 5-Bromo-2-chlorotoluene (competitive C-Cl insertion risk) |
| Quantified Difference | Near-absolute selectivity vs. mixed metalation products |
| Conditions | Mg in THF (40-50 °C) or n-BuLi in THF (-78 °C) |
Ensures scalable, high-purity generation of organometallic intermediates without wasting material or requiring complex downstream purification.
The para-relationship between the fluorine atom and the bromine atom in 5-bromo-2-fluorotoluene strongly activates the C-Br bond via inductive electron withdrawal. In challenging palladium-catalyzed amidation or Suzuki-Miyaura couplings, this electronic activation accelerates the oxidative addition of Pd(0) compared to meta-fluoro analogs like 4-bromo-2-fluorotoluene [1]. This enhanced reactivity allows for efficient coupling even with sterically hindered or electronically deactivated partners, maximizing throughput in complex API synthesis.
| Evidence Dimension | Relative reactivity in Pd(0) oxidative addition |
| Target Compound Data | High conversion efficiency driven by para-fluoro inductive activation |
| Comparator Or Baseline | 4-Bromo-2-fluorotoluene (meta-fluoro, weaker inductive activation at the C-Br site) |
| Quantified Difference | Accelerated reaction kinetics and higher yields in deactivated cross-couplings |
| Conditions | Pd-catalyzed cross-coupling (e.g., with amides or boronic acids) |
Allows procurement teams to secure a building block that minimizes expensive palladium catalyst usage and reduces reaction times during scale-up.
The synthesis of 5-bromo-2-fluorobenzyl bromide is efficiently achieved by treating 5-bromo-2-fluorotoluene with N-bromosuccinimide (NBS). The presence of the deactivating fluorine and bromine atoms on the aromatic ring prevents competitive electrophilic aromatic substitution, directing the radical bromination exclusively to the methyl group [1]. This yields the benzylic bromide in high purity, whereas less deactivated toluenes often suffer from over-bromination or unwanted ring bromination.
| Evidence Dimension | Regioselectivity of radical bromination |
| Target Compound Data | Exclusive benzylic bromination to form 5-bromo-2-fluorobenzyl bromide |
| Comparator Or Baseline | Unsubstituted or electron-rich toluenes (susceptible to ring bromination) |
| Quantified Difference | Elimination of ring-brominated byproducts |
| Conditions | NBS, catalytic HBr or radical initiator, room temperature to reflux |
Provides a reliable, scalable route to benzyl bromide intermediates essential for synthesizing complex ethers or amines without requiring costly chromatographic separations.
5-Bromo-2-fluorotoluene is the exact precursor required to form the 4-fluoro-3-methylphenyl moiety found in advanced 1,2-diarylimidazole and terphenyl anti-inflammatory agents. Its precise substitution pattern ensures optimal target binding and metabolic stability, making it irreplaceable in these specific pharmaceutical workflows [1].
Due to its absolute chemoselectivity during metallation, it is heavily procured for generating zinc or boronic acid intermediates. These are subsequently coupled to form complex biphenyl structures used in advanced materials and agrochemicals, where the inert C-F bond is retained in the final product [2].
The highly regioselective NBS bromination of its methyl group makes it the preferred starting material for 5-bromo-2-fluorobenzyl bromide. This intermediate is a direct procurement requirement for the assembly of specialized crown ethers and macrocycles used in selective ion transport and sensing [1].
Irritant